2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide
Description
This compound is a 1,2,4-triazole derivative featuring a 4-(4-chlorophenyl) and 5-phenyl substitution on the triazole core, with a sulfanyl bridge connecting to an acetohydrazide moiety. Its synthesis typically involves cyclization of thiosemicarbazides or condensation reactions with aromatic aldehydes under acidic conditions, as exemplified in analogous triazole derivatives .
Crystallographic studies of related compounds (e.g., ) confirm the (E)-configuration of the imine group, critical for maintaining planar geometry and biological activity . The presence of the –N–C–S unit in the triazole-sulfanyl scaffold is hypothesized to enhance bioactivity, as seen in antimicrobial and anti-inflammatory agents .
Properties
Molecular Formula |
C26H22ClN5OS |
|---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C26H22ClN5OS/c1-19(16-20-8-4-2-5-9-20)17-28-29-24(33)18-34-26-31-30-25(21-10-6-3-7-11-21)32(26)23-14-12-22(27)13-15-23/h2-17H,18H2,1H3,(H,29,33)/b19-16+,28-17+ |
InChI Key |
IMNPQHZHBNSKRO-SILQRRHJSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and chlorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the triazole ring, sulfanyl linker, and hydrazide moiety. Key examples include:
Key Observations :
- Aromatic vs. Heteroaromatic Substituents : Pyridine (ZE-4b) and furan () substituents reduce steric hindrance, improving binding to enzymatic pockets .
- Sulfanyl Linker : The –S– bridge in the target compound and ’s derivative stabilizes the triazole ring conformation, critical for interaction with biological targets .
Pharmacological Activity Comparison
Anti-Inflammatory/Anti-Exudative Activity :
- The target compound’s structural analogs (e.g., ’s furan-2-yl derivatives) exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg, suggesting similar potency .
- The (1E,2E)-configured ene-ylidene group in the target compound may enhance COX-2 inhibition via planar alignment, a mechanism observed in other triazole-based NSAIDs .
- Enzyme Inhibition: Lipase and α-glucosidase inhibition is notable in analogs with 4-methoxybenzyl substituents (e.g., ), achieving IC50 values of 12–18 µM, attributed to electron-donating groups enhancing H-bonding with active sites . The target compound’s chlorophenyl group may reduce this effect due to electron withdrawal.
Antimicrobial Activity :
Crystallographic and Computational Insights
- Single-crystal X-ray analyses () confirm the (E)-configuration of hydrazone moieties, which is essential for maintaining bioactivity .
- Density functional theory (DFT) studies () on analogous triazoles reveal that exact-exchange terms improve predictions of thermochemical properties, supporting the design of derivatives with optimized stability .
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide is a novel hydrazone derivative that belongs to the class of triazole compounds. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to explore the biological activity of this specific compound based on available research findings.
Synthesis and Characterization
The synthesis of the compound involves multi-step reactions starting from readily available precursors. The compound can be synthesized via the reaction of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole with an appropriate hydrazine derivative under acidic or basic conditions. Characterization of the compound is typically performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains and fungi. In a study focusing on similar triazole derivatives, it was found that compounds with a triazole ring demonstrated potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .
Table 1: Antimicrobial Activity of Related Triazole Derivatives
| Compound Name | Target Organism | Activity (MIC µg/mL) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 32 |
| Triazole B | Escherichia coli | 64 |
| Triazole C | Candida albicans | 16 |
Antitumor Activity
Triazole derivatives have also been investigated for their antitumor potential. The biological mechanism often involves the inhibition of certain enzymes that are crucial for cancer cell proliferation. For instance, many triazoles inhibit the enzyme cytochrome P450, which is involved in steroid biosynthesis . Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting their metabolic pathways.
Case Studies
- Case Study on Antifungal Activity : A recent study demonstrated that a closely related compound exhibited significant antifungal activity against various strains of fungi, including Candida albicans. The study reported an MIC value of 16 µg/mL for this compound, indicating its potential as an antifungal agent .
- Case Study on Bacterial Resistance : Another investigation focused on the activity of triazole derivatives against antibiotic-resistant bacterial strains. The results suggested that these compounds could serve as lead candidates in developing new antibiotics due to their ability to overcome bacterial resistance mechanisms .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural features. Modifications in the side chains or functional groups can enhance or diminish their biological efficacy. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
